4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester CAS 39101-02-5
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester CAS 39101-02-5
Title: Strategic Utilization of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39101-02-5) in Medicinal Chemistry
Executive Summary
The development of robust, metabolically stable chemical libraries relies heavily on the selection of optimal heterocyclic building blocks. 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39101-02-5) has emerged as a highly versatile intermediate in modern drug discovery. This technical whitepaper explores the physicochemical profiling, mechanistic advantages, and validated synthetic workflows associated with this specific isothiazole scaffold, providing medicinal chemists with a comprehensive guide to its application in target-directed synthesis.
Introduction: The Isothiazole Scaffold in Modern Drug Design
Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. Historically overshadowed by their isoxazole counterparts, isothiazoles have gained significant traction in contemporary medicinal chemistry[1]. The substitution of oxygen with sulfur imparts distinct physicochemical properties to the ring system, including altered lipophilicity, a higher boiling point, and a modified dipole moment (~2.4 D for isothiazole vs. ~2.8 D for isoxazole)[1].
CAS 39101-02-5 represents a highly optimized building block[2]. By positioning a methyl group at the 3-position and a methyl benzoate moiety at the 5-position, this scaffold offers a rigid, metabolically stable core ideal for fragment-based drug discovery (FBDD) and parallel library synthesis[3]. It serves as an excellent bioisostere for phenyl rings or other heteroaromatics, frequently utilized in the development of GPR120 agonists and kinase inhibitors[4].
Physicochemical Profiling and Structural Rationale
Understanding the baseline properties of CAS 39101-02-5 is critical for predicting its behavior in biological systems and synthetic workflows.
Table 1: Chemical and Physicochemical Properties of CAS 39101-02-5
| Property | Value | Rationale / Impact |
| CAS Number | 39101-02-5 | Unique identifier for procurement and regulatory tracking[2]. |
| Molecular Formula | C12H11NO2S | Confirms the presence of the isothiazole and ester functionalities[5]. |
| Molecular Weight | 233.29 g/mol | Low molecular weight, ideal for fragment libraries (Rule of 3 compliant)[5]. |
| SMILES | CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC | Facilitates in silico docking and cheminformatics screening[5]. |
| Scaffold Type | 3,5-Disubstituted Isothiazole | Provides distinct vector angles for structure-activity relationship (SAR) exploration[4]. |
Causality in Structural Design: The methyl ester functionality serves a dual purpose. Synthetically, it acts as a robust protecting group for the carboxylic acid, preventing unwanted side reactions during cross-coupling and improving solubility in organic solvents for easier chromatographic purification. Pharmacologically, esterification is frequently utilized as a prodrug strategy to enhance cellular permeability; once intracellular, non-specific esterase cleavage yields the active free acid, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid (CAS 1261236-29-6)[6].
Synthetic Methodology: Assembly of the Scaffold
The most robust method for constructing the 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester architecture is via a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling
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Objective: Synthesize CAS 39101-02-5 from commercially available precursors.
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Rationale for Reagents: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand effectively suppresses the dehalogenation side-reaction and promotes reductive elimination—a crucial requirement when dealing with electron-rich heteroaryl halides. Potassium carbonate (K₂CO₃) provides the optimal basicity to activate the boronic acid without prematurely hydrolyzing the methyl ester.
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-bromo-3-methylisothiazole (1.0 equiv, 10 mmol) and (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv, 12 mmol).
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Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).
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Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1, 50 mL). The water is essential for the formation of the reactive palladium-boronate complex.
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Reaction: Heat the biphasic mixture to 90°C and stir vigorously for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1) or LC-MS.
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Workup: Cool the mixture to room temperature, dilute with EtOAc (100 mL), and wash with distilled water (2 x 50 mL) and brine (50 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure methyl ester.
Synthetic workflow for CAS 39101-02-5 via Suzuki-Miyaura cross-coupling.
Mechanistic Insights: Overcoming Isothiazole Bioactivation
A critical challenge in utilizing isothiazoles in drug discovery is their potential for cytochrome P450-mediated bioactivation. Unsubstituted or partially substituted isothiazoles can undergo sulfur oxidation mediated by CYP3A4/1A2, followed by glutathione (GSH) attack at the 4- or 5-position, leading to toxic, reactive metabolites[7].
CAS 39101-02-5 is strategically designed to mitigate this risk. By substituting the 5-position with a bulky, electron-withdrawing benzoic acid methyl ester group, the scaffold sterically and electronically blocks the nucleophilic attack of GSH. This structural modification ensures that the compound maintains the favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties of the isothiazole ring without the associated hepatotoxicity risks observed in earlier-generation compounds[7].
Structural mitigation of cytochrome P450-mediated bioactivation in isothiazoles.
Downstream Functionalization: Library Generation
To fully leverage CAS 39101-02-5 in parallel synthesis programs[3], the methyl ester must be converted into a versatile handle—typically the free carboxylic acid—which can then be coupled with various amines to generate a library of amides for SAR expansion.
Protocol 2: Ester Hydrolysis and Amide Coupling
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Objective: Convert the methyl ester to an amide derivative.
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Rationale: LiOH is preferred over NaOH or KOH for hydrolysis as it is milder and minimizes the risk of base-catalyzed ring opening of the isothiazole. HATU is chosen as the coupling reagent due to its high efficiency and ability to suppress epimerization, ensuring high yields even for sterically hindered amines.
Step-by-Step Procedure:
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Hydrolysis: Dissolve CAS 39101-02-5 (1.0 equiv) in a THF/MeOH/H₂O mixture (2:1:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.
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Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH ~3. Collect the precipitated 4-(3-Methyl-isothiazol-5-yl)-benzoic acid via vacuum filtration and dry extensively under high vacuum.
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Coupling: In a dry vial, dissolve the free acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-activate the acid into the active ester.
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Amine Addition: Add the desired primary or secondary amine (1.2 equiv) and stir at room temperature for 8 hours.
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Isolation: Quench the reaction with water, extract with EtOAc, wash extensively with a 5% aqueous LiCl solution (to remove residual DMF), dry over Na₂SO₄, and purify via preparative HPLC.
Conclusion
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39101-02-5) is a highly optimized building block that bridges the gap between synthetic tractability and biological efficacy. Its structural design inherently protects against metabolic liabilities while providing a reliable vector for expanding chemical space in drug discovery campaigns. By employing validated cross-coupling and functionalization protocols, researchers can efficiently integrate this scaffold into advanced lead optimization pipelines.
References
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NextSDS Substance Database: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester. NextSDS. Available at:[Link]
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Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. Journal of Medicinal Chemistry, 2021, 64 (8), 4312-4332. Available at:[Link]
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Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. Chemical Research in Toxicology, 2010. Available at:[Link]
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NextSDS Substance Database: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid. NextSDS. Available at:[Link]
